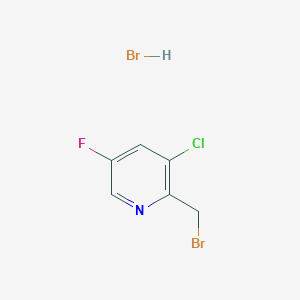![molecular formula C8H8BrIN2 B13462392 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-{3-iodobicyclo[111]pentan-1-yl}-1H-pyrazole is a complex organic compound characterized by the presence of both bromine and iodine atoms attached to a bicyclo[111]pentane ring system, which is further connected to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient halogenation and cycloaddition reactions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-bromo-1-{3-iodobicyclo[11
Mecanismo De Acción
The mechanism of action of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The bicyclo[1.1.1]pentane ring system provides a rigid scaffold that can enhance the compound’s stability and specificity in binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole: Similar structure but lacks the bromine atom.
4-bromo-1-(3-methylbicyclo[1.1.1]pentan-1-yl)-1H-pyrazole: Similar structure but with a methyl group instead of an iodine atom.
4-bromo-1-(3-methylbicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole lies in its combination of bromine and iodine atoms attached to a bicyclo[1.1.1]pentane ring system, which is further connected to a pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H8BrIN2 |
|---|---|
Peso molecular |
338.97 g/mol |
Nombre IUPAC |
4-bromo-1-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrazole |
InChI |
InChI=1S/C8H8BrIN2/c9-6-1-11-12(2-6)8-3-7(10,4-8)5-8/h1-2H,3-5H2 |
Clave InChI |
FVZDXMNSKWYCIX-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)I)N3C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




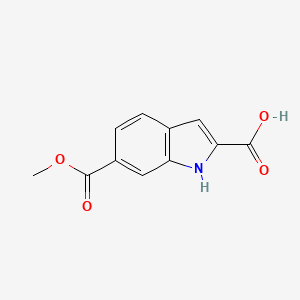
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
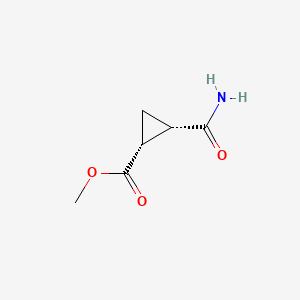
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
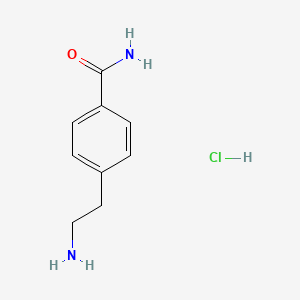
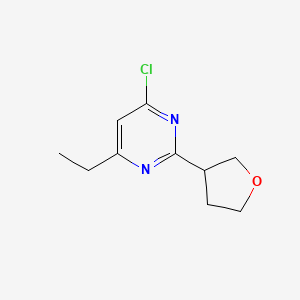
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
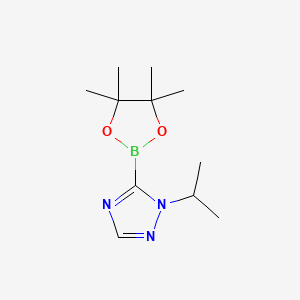
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
